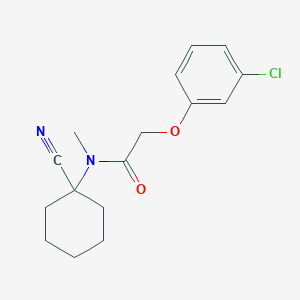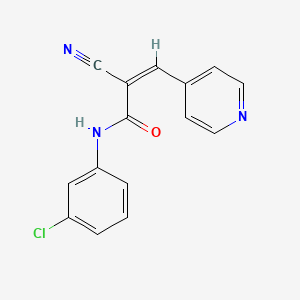
2-(3-chlorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide is a synthetic organic compound that belongs to the class of amides It features a chlorophenoxy group, a cyanocyclohexyl group, and a methylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide typically involves the following steps:
Formation of 3-chlorophenoxyacetic acid: This can be achieved by reacting 3-chlorophenol with chloroacetic acid under basic conditions.
Amidation Reaction: The 3-chlorophenoxyacetic acid is then reacted with N-(1-cyanocyclohexyl)-N-methylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or cyclohexyl groups.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Products may include phenolic derivatives or cyclohexanone derivatives.
Reduction: Products may include primary or secondary amines.
Substitution: Products may include substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.
Industry: Utilized in the development of new materials or as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-chlorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate its precise mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chlorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide
- 2-(3-bromophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide
- 2-(3-chlorophenoxy)-N-(1-cyanocyclohexyl)-N-ethylacetamide
Uniqueness
2-(3-chlorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide may exhibit unique properties due to the specific positioning of the chlorine atom on the phenoxy ring and the presence of the cyanocyclohexyl group. These structural features can influence its reactivity, biological activity, and physical properties, distinguishing it from similar compounds.
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-19(16(12-18)8-3-2-4-9-16)15(20)11-21-14-7-5-6-13(17)10-14/h5-7,10H,2-4,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANXXBCLEANKCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)COC1=CC(=CC=C1)Cl)C2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B2466410.png)





![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2466423.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,3,4-trimethylbenzenesulfonamide](/img/structure/B2466425.png)

![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2466428.png)

![3-({[(4Z)-3-(ethoxycarbonyl)-2-methyl-5-oxo-4H,5H-naphtho[1,2-b]furan-4-ylidene]methyl}amino)propanoic acid](/img/structure/B2466432.png)

